molecular formula C4H10BrN B13575151 But-3-en-1-amine hydrobromide

But-3-en-1-amine hydrobromide

Cat. No.: B13575151
M. Wt: 152.03 g/mol
InChI Key: NLWBBWRTJLAOEZ-UHFFFAOYSA-N
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Description

This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-1-amine hydrobromide can be synthesized through various methods. One common approach involves the treatment of 2,3-dibromopropan-1-amine hydrobromide with phenyl lithium in tetrahydrofuran (THF) at low temperatures (around -78°C) for a couple of hours . This reaction yields the desired product through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, saturated amines, and substituted alkenylamines .

Scientific Research Applications

But-3-en-1-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of But-3-en-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to But-3-en-1-amine hydrobromide include:

  • But-2-en-1-amine hydrobromide
  • But-1-en-1-amine hydrobromide
  • Prop-2-en-1-amine hydrobromide

Uniqueness

This compound is unique due to its specific alkenylamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

but-3-en-1-amine;hydrobromide

InChI

InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H

InChI Key

NLWBBWRTJLAOEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN.Br

Origin of Product

United States

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